2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one
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Overview
Description
2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one is a heterocyclic compound that belongs to the class of triazinoindazoles. This compound is of interest due to its potential pharmacological activities and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with a suitable triazine derivative, followed by cyclization to form the triazinoindazole core. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the triazinoindazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazinoindazoles .
Scientific Research Applications
2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazinoindazoles and related heterocyclic structures, such as:
- 1,2,4-triazino[5,6-b]indole derivatives
- 1,3-thiazino[3’,2’:2,3][1,2,4]triazino[5,6-b]indole derivatives
Uniqueness
2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one is unique due to its specific substitution pattern and the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c17-13-7-3-1-5-11(13)9-20-16(22)15-12-6-2-4-8-14(12)19-21(15)10-18-20/h1,3,5,7,10H,2,4,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBBNODHGMXZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=NN(C(=O)C3=C2C1)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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